molecular formula C7H8N4 B1630304 1H-Indazole-5,7-diamine CAS No. 777802-08-1

1H-Indazole-5,7-diamine

Cat. No.: B1630304
CAS No.: 777802-08-1
M. Wt: 148.17 g/mol
InChI Key: JMBYNLZRCROMHI-UHFFFAOYSA-N
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Description

1H-Indazole-5,7-diamine is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring The compound this compound is characterized by the presence of two amino groups attached to the 5th and 7th positions of the indazole ring

Preparation Methods

The synthesis of 1H-Indazole-5,7-diamine can be achieved through several synthetic routes. One common method involves the cyclization of ortho-substituted benzylidenehydrazines using ortho-substituted benzaldehyde as the starting material . Another approach includes the use of transition metal-catalyzed reactions, such as copper-catalyzed cyclization, to form the indazole ring . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1H-Indazole-5,7-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino groups in this compound can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups.

    Cyclization: The compound can undergo intramolecular cyclization to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper acetate . Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Indazole-5,7-diamine has a wide range of scientific research applications:

Comparison with Similar Compounds

1H-Indazole-5,7-diamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1H-indazole-5,7-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c8-5-1-4-3-10-11-7(4)6(9)2-5/h1-3H,8-9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMBYNLZRCROMHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C=NN2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650589
Record name 1H-Indazole-5,7-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

777802-08-1
Record name 1H-Indazole-5,7-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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